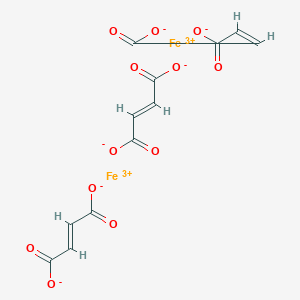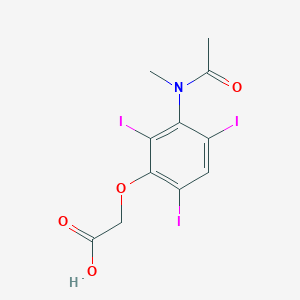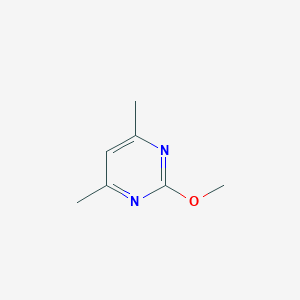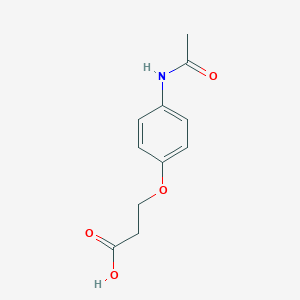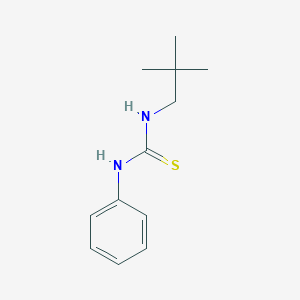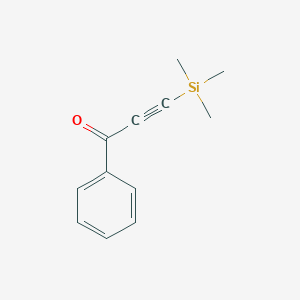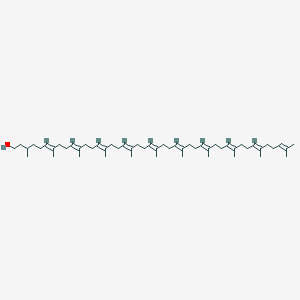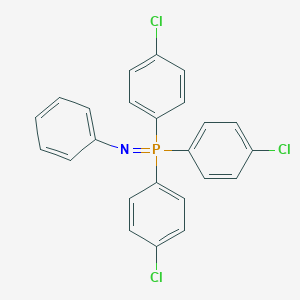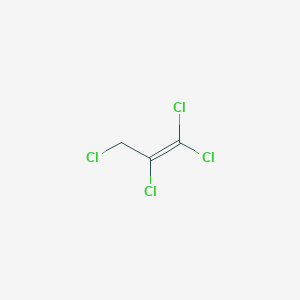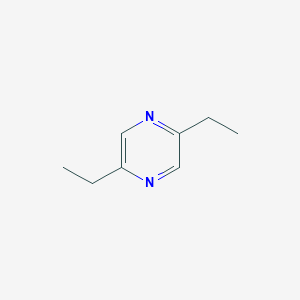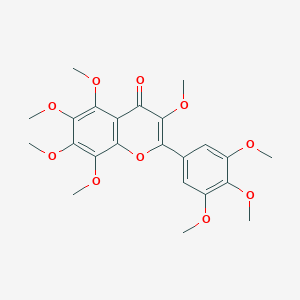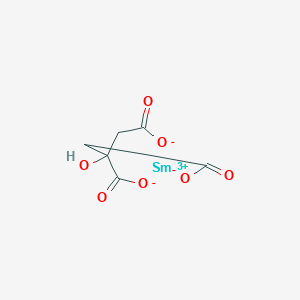
Magnesium zirconium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium zirconium trioxide is a compound composed of magnesium, zirconium, and oxygen. It is known for its unique properties, including high thermal stability, resistance to corrosion, and excellent mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as hydrogen-induced interfacial coupling . This process involves the manipulation of hydrogen atoms, tuning their uptake and release in a micrometer-sized Mg-rich composite .
Biochemical Pathways
It is known that the compound can influence the migration of hydrogen atoms, which could potentially affect various biochemical pathways .
Result of Action
It has been suggested that the compound can manipulate the migration of hydrogen atoms, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of magnesium zirconium trioxide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of hydrogen, as it is involved in hydrogen-induced interfacial coupling . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium zirconium trioxide can be synthesized through several methods, including:
Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides. The process typically requires a controlled environment to ensure the formation of a homogeneous gel, which is then dried and calcined to obtain the final product.
Solution combustion method: This method uses a fuel (such as triethanolamine) and metal nitrates.
Co-precipitation method: Metal salts are dissolved in a solution, and a precipitating agent is added to form a solid precipitate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel or co-precipitation methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity materials with controlled particle sizes and morphologies.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Hydrogen gas, carbon monoxide, and metal hydrides.
Substitution reagents: Halides, nitrates, and other reactive compounds.
Major Products Formed:
Oxidation products: Higher oxidation state oxides.
Reduction products: Lower oxidation state compounds.
Substitution products: Compounds with substituted elements or groups.
Scientific Research Applications
Magnesium zirconium trioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and devices.
Industry: Utilized in the production of ceramics, coatings, and high-temperature materials due to its thermal stability and mechanical strength
Comparison with Similar Compounds
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Zirconium oxide: Widely used in ceramics and biomedical applications due to its hardness and biocompatibility.
Magnesium zirconium oxide: A composite material with properties similar to magnesium zirconium trioxide but with different stoichiometry and structure.
Uniqueness: this compound stands out due to its unique combination of properties from both magnesium and zirconium oxides. Its high thermal stability, mechanical strength, and reactivity make it suitable for a wide range of applications, from industrial processes to biomedical research.
Properties
CAS No. |
12032-31-4 |
|---|---|
Molecular Formula |
MgO3Zr |
Molecular Weight |
163.53 g/mol |
IUPAC Name |
magnesium;dioxido(oxo)zirconium |
InChI |
InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
InChI Key |
VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Zr+4] |
Canonical SMILES |
[O-][Zr](=O)[O-].[Mg+2] |
physical_description |
Solid; [Hawley] White odorless powder; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


